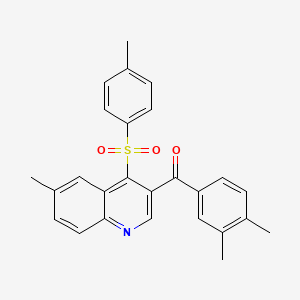

3-(3,4-DIMETHYLBENZOYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE

Beschreibung

3-(3,4-DIMETHYLBENZOYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE is a synthetic quinoline derivative featuring a benzoyl group at the 3-position (substituted with 3,4-dimethyl groups), a methyl group at the 6-position, and a 4-methylbenzenesulfonyl group at the 4-position. The sulfonyl and benzoyl moieties may enhance binding affinity to biological targets while modulating lipophilicity and solubility .

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)-[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3S/c1-16-5-10-21(11-6-16)31(29,30)26-22-13-17(2)7-12-24(22)27-15-23(26)25(28)20-9-8-18(3)19(4)14-20/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWXRGLTQOVWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC(=C(C=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction is followed by further functionalization steps to introduce the tosyl and methanone groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-DIMETHYLBENZOYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl and quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,4-DIMETHYLBENZOYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the production of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 3,4-dimethylbenzoyl group introduces steric bulk and electron-withdrawing effects, which may influence binding interactions compared to simpler aryl or amide substituents (e.g., 8-hydroxyquinoline amides in ) .

Comparison :

- The target compound’s synthesis likely requires sequential functionalization (e.g., Suzuki coupling for aryl groups, sulfonylation), whereas ’s derivative employs a streamlined one-pot strategy using BF₃·OEt₂ and microwave-assisted aromatization .

- Palladium-catalyzed methods () are versatile for introducing diverse substituents but may involve higher costs and purification challenges .

Physicochemical and Pharmacokinetic Properties

*LogP estimated using Molinspiration Cheminformatics (similar to ).

Key Insights :

Comparison :

- Methoxy- and chloro-substituted derivatives (–2) prioritize nucleic acid or membrane targets due to aromatic stacking interactions .

Biologische Aktivität

The compound 3-(3,4-dimethylbenzoyl)-6-methyl-4-(4-methylbenzenesulfonyl)quinoline is a synthetic derivative belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The structure includes a quinoline core substituted with both dimethylbenzoyl and methylbenzenesulfonyl groups, which may influence its biological activity through various mechanisms.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that certain quinoline derivatives possess potent antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities showed IC50 values ranging from 0.20 to 0.70 µM against HT-29 colon cancer cells, highlighting the potential of such derivatives as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3,4-Dimethylbenzoyl)quinoline | HT-29 | 0.20 |

| 4-Methyl-2-oxoquinoline | MDA-MB-231 | 0.15 |

| 6-Methyl-3-benzylquinazolin | HeLa | 0.80 |

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. A study evaluating various quinoline compounds found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.

The biological activity of 3-(3,4-dimethylbenzoyl)-6-methyl-4-(4-methylbenzenesulfonyl)quinoline can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Many quinoline derivatives promote programmed cell death in cancer cells through various pathways, including the mitochondrial pathway.

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activities, reducing oxidative stress in cells.

Case Study 1: Antiproliferative Activity

In a comparative study of various quinoline derivatives, it was found that 3-(3,4-dimethylbenzoyl)-6-methyl-4-(4-methylbenzenesulfonyl)quinoline demonstrated a significant reduction in cell viability in cultured cancer cells. The study utilized a standard MTT assay to quantify cell proliferation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.